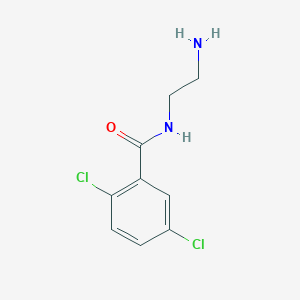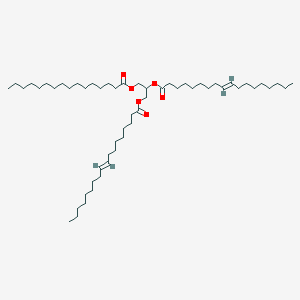
1,2-Dioleoyl-3-palmitoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dioleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . This compound is found in various olive oils, including Leccino, Caroleo, Dritta, and Coratina . It is a synthetic organic compound with the empirical formula C55H102O6 and a molecular weight of 859.39 .
Wirkmechanismus
Target of Action
1,2-Dioleoyl-3-palmitoyl-rac-glycerol, also known as [3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is a type of triacylglycerol . Triacylglycerols are primarily targeted at the air/water interfaces in the alveoli .
Mode of Action
The compound reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to the collapse of the alveoli and result in respiratory distress .
Biochemical Pathways
It is known that the compound plays a role in the regulation ofnecroptosis , an inflammatory cell death process . Necroptosis involves rapid plasma membrane permeabilization, leading to the release of cell contents and exposure of endogenous molecules, such as damage-associated molecular patterns (DAMPs) .
Pharmacokinetics
It is known that the compound is supplied as a solution in methyl acetate . It is slightly soluble in chloroform and methanol , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the prevention of alveolar collapse, thereby averting respiratory distress . In addition, the compound’s involvement in necroptosis regulation could have implications for cellular health and inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been found in a variety of vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It has also been shown to reduce scald development on apples when applied immediately following harvest and assessed after six months of storage . These findings suggest that the compound’s action, efficacy, and stability may be affected by its surrounding environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and free fatty acids or between different triglycerides . The reaction is typically carried out in organic solvents such as isooctane, with controlled water content to optimize the yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic interesterification processes. These processes are designed to produce high-purity triacylglycerols for use in various applications, including food and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioleoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Hydrolysis: Hydrolysis of this compound can be achieved using acidic or basic conditions, often with the aid of enzymes like lipases.
Major Products Formed
Oxidation: The major products include oxidized fatty acids and glycerol derivatives.
Reduction: The reduction process yields saturated fatty acids and glycerol.
Hydrolysis: Hydrolysis results in the formation of free fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-3-palmitoyl-rac-glycerol has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3-palmitoyl-rac-glycerol is unique due to its specific fatty acid composition. Similar compounds include:
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid instead of oleic acid.
1,3-Dioleoyl-2-palmitoylglycerol: Has a different positional arrangement of fatty acids.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.
These compounds differ in their physical and chemical properties, which can influence their behavior in biological systems and their applications in various fields .
Eigenschaften
IUPAC Name |
[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISYPWOVQNHLS-NBHCHVEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the phase behavior of OOP when mixed with other TAGs like 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO)?
A1: Studies using differential scanning calorimetry and X-ray diffraction revealed distinct phase behaviors depending on the TAG mixture:
- PPO/OOP Mixtures: Similar to OOP/OPO, these mixtures also formed metastable MC crystals that eventually transitioned to eutectic mixtures after prolonged incubation. []
- PPO/OPO Mixtures: In contrast to the previous two combinations, PPO/OPO mixtures displayed eutectic behavior without the formation of MC crystals. []
Q2: What factors contribute to the observed differences in phase behavior between OOP-containing mixtures and mixtures like POP/OPO or POP/PPO?
A2: The distinct phase behaviors, particularly the metastability of MC crystals in OOP-containing mixtures compared to the stable MC crystals in POP/OPO and POP/PPO, are likely attributed to specific molecular interactions. These interactions are influenced by:
- Glycerol Group Structure: The arrangement of fatty acid chains around the glycerol backbone significantly impacts intermolecular interactions. []
- Fatty Acid Chain Interactions: The length and saturation of fatty acid chains play a crucial role in determining packing arrangements and crystal stability. []
- Polymorphism of Component TAGs: The ability of individual TAGs to exist in different crystal forms further contributes to the complexity of phase behavior in mixtures. []
Q3: Can 1,2-Dioleoyl-3-palmitoyl-rac-glycerol be separated into its enantiomers, and what specific structural features are important for this separation?
A: Yes, successful enantiomeric separation of this compound has been achieved using a recycle high-performance liquid chromatography (HPLC) system equipped with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] This separation method suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid (like oleic acid) at the sn-1 or sn-3 positions of the glycerol backbone are crucial for effective chiral recognition by the stationary phase. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



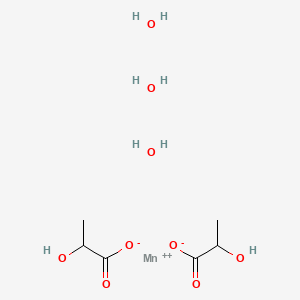

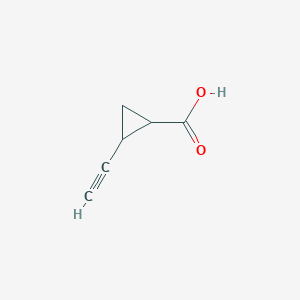
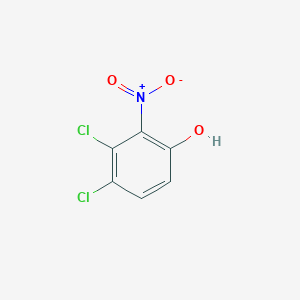
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

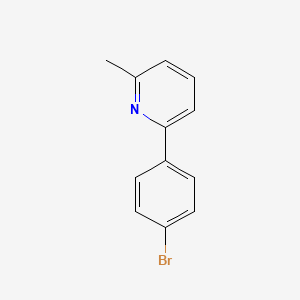

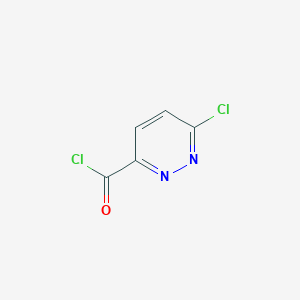
![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)

